molecular formula C13H15BrN4O2 B5736829 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-4-yl)acetamide

2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-4-yl)acetamide

Cat. No.: B5736829
M. Wt: 339.19 g/mol
InChI Key: UHYHUPUTZNIFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a bromo-substituted phenyl ring, an isopropyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-4-yl)acetamide typically involves multiple steps:

    Bromination: The starting material, 4-(propan-2-yl)phenol, undergoes bromination using bromine or a brominating agent to introduce the bromo group at the 2-position of the phenyl ring.

    Etherification: The brominated phenol is then reacted with chloroacetic acid or its derivatives under basic conditions to form the phenoxyacetic acid derivative.

    Amidation: The phenoxyacetic acid derivative is then coupled with 4H-1,2,4-triazole-4-amine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-4-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The phenyl ring and triazole moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while oxidation can lead to the formation of quinones or other oxidized products.

Scientific Research Applications

2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-4-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-4-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The bromo-substituted phenyl ring and isopropyl group contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenoxyacetamides: Compounds with similar phenoxyacetamide structures but different substituents on the phenyl ring or triazole moiety.

    Triazole Derivatives: Compounds containing the triazole ring but with different substituents or additional functional groups.

Uniqueness

2-[2-bromo-4-(propan-2-yl)phenoxy]-N-(4H-1,2,4-triazol-4-yl)acetamide is unique due to the specific combination of its bromo-substituted phenyl ring, isopropyl group, and triazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-bromo-4-propan-2-ylphenoxy)-N-(1,2,4-triazol-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN4O2/c1-9(2)10-3-4-12(11(14)5-10)20-6-13(19)17-18-7-15-16-8-18/h3-5,7-9H,6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYHUPUTZNIFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OCC(=O)NN2C=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.